3-Methyl-5-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid
Description
Properties
Molecular Formula |
C8H6F3NO3S |
|---|---|
Molecular Weight |
253.20 g/mol |
IUPAC Name |
3-methyl-5-[(2,2,2-trifluoroacetyl)amino]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO3S/c1-3-2-4(16-5(3)6(13)14)12-7(15)8(9,10)11/h2H,1H3,(H,12,15)(H,13,14) |
InChI Key |
CSWCCXKZOQRDEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)NC(=O)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid typically involves the condensation of thiophene derivatives with trifluoroacetamide under specific reaction conditions. One common method includes the use of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate thiophene carboxylic derivatives . Another approach involves the oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions, such as the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis. These methods are optimized for high yield and purity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse thiophene derivatives .
Scientific Research Applications
3-Methyl-5-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Another thiophene derivative with similar chemical properties but different biological activities.
5-(methoxycarbonyl)-4-(trifluoroacetamido)thiophene-2-carboxylic acid: A closely related compound with a methoxycarbonyl group instead of a methyl group.
Methyl 5-formyl-3-(trifluoroacetamido)thiophene-2-carboxylate: A similar compound with a formyl group.
Uniqueness
3-Methyl-5-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoroacetamido group enhances its stability and biological activity, making it a valuable compound for various applications .
Biological Activity
3-Methyl-5-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid is a compound of significant interest due to its potential biological activities. The trifluoroacetamido group enhances the compound's pharmacological properties, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The chemical structure of 3-Methyl-5-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid can be represented as follows:
- Molecular Formula : C₉H₈F₃N₁O₂S
- Molecular Weight : 251.23 g/mol
- IUPAC Name : 3-Methyl-5-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid
- Structural Features : The presence of a thiophene ring contributes to its unique reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds containing thiophene rings exhibit notable antimicrobial properties. In particular, derivatives of thiophene-2-carboxylic acids have been shown to possess antibacterial effects against various pathogens. Studies have demonstrated that the trifluoroacetamido substitution enhances these effects by increasing lipophilicity and improving membrane penetration.
Enzyme Inhibition
Thiophene derivatives have been explored as inhibitors of various enzymes. For instance, studies have shown that similar compounds can inhibit the activity of Hepatitis C Virus (HCV) NS5B polymerase. The mechanism involves interaction with the enzyme's active site, leading to reduced viral replication in vitro . The structure-activity relationship (SAR) studies suggest that the trifluoroacetamido group plays a crucial role in enhancing enzyme binding affinity.
Anti-inflammatory Properties
Compounds with similar structural motifs have also exhibited anti-inflammatory effects. Research has indicated that thiophene derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis and inflammatory bowel disease.
Case Studies
- Inhibition of HCV NS5B Polymerase : A study investigating the biological activity of thiophene derivatives found that 3-Methyl-5-(2,2,2-trifluoroacetamido)thiophene-2-carboxylic acid showed promising results as an inhibitor of HCV polymerase in Huh-7 cells. The compound demonstrated IC50 values in the micromolar range, indicating significant antiviral activity .
- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, a series of thiophene derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that the introduction of the trifluoroacetamido group markedly improved antibacterial activity compared to non-fluorinated analogs .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈F₃N₁O₂S |
| Molecular Weight | 251.23 g/mol |
| Antimicrobial Activity | Effective against S. aureus and E. coli |
| HCV NS5B Polymerase Inhibition | IC50 in micromolar range |
| Anti-inflammatory Effects | Modulates inflammatory pathways |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
